VanS protein

Vancomycin resistance Two-component system Signal transduction

VanS protein (CAS 142871-08-7) is a transmembrane sensor histidine kinase that forms a two-component regulatory system with VanR, controlling inducible vancomycin resistance in Enterococcus faecium and related pathogens. It functions by detecting extracellular vancomycin, undergoing ATP-dependent autophosphorylation on a conserved histidine residue, and then transferring the phosphoryl group to VanR to activate transcription of the vanHAX resistance operon.

Molecular Formula C8H15NO2S
Molecular Weight 0
CAS No. 142871-08-7
Cat. No. B1177214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanS protein
CAS142871-08-7
SynonymsVanS protein
Molecular FormulaC8H15NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VanS Protein (CAS 142871-08-7): Sensor Histidine Kinase for Vancomycin Resistance Research and Inhibitor Screening


VanS protein (CAS 142871-08-7) is a transmembrane sensor histidine kinase that forms a two-component regulatory system with VanR, controlling inducible vancomycin resistance in Enterococcus faecium and related pathogens [1]. It functions by detecting extracellular vancomycin, undergoing ATP-dependent autophosphorylation on a conserved histidine residue, and then transferring the phosphoryl group to VanR to activate transcription of the vanHAX resistance operon [2]. VanS belongs to the OmpR family of sensor kinases and serves as a primary molecular target for the development of anti-resistance therapeutics aimed at restoring vancomycin efficacy against vancomycin-resistant enterococci (VRE) [3].

Why VanS Protein Subtypes (VanA, VanB, VanC) and Homologs Cannot Be Interchanged in Research and Drug Discovery


VanS proteins derived from different vancomycin resistance types (VanA, VanB, VanC) and bacterial species exhibit fundamental mechanistic and functional divergence that precludes generic substitution. Type-A VanS senses vancomycin via an indirect, downstream metabolite-based mechanism and remains unresponsive to direct antibiotic addition, whereas type-B VanS undergoes direct, ligand-binding-mediated autokinase activation upon vancomycin exposure [1]. Furthermore, VanS homologs from Streptomyces coelicolor and S. toyocaensis display distinct inducer specificities and response regulator compatibility profiles, with VanR from S. toyocaensis requiring its cognate VanS partner for activation while VanR from S. coelicolor can function with heterologous kinases [2]. Subtype-specific structural differences in the ATP-binding and catalytic domains also result in quantitatively distinct enzymatic parameters, including autophosphorylation rates and phosphotransfer efficiencies . These documented divergences necessitate careful selection of the appropriate VanS subtype or homolog for specific experimental objectives, as substituting an alternative variant will yield non-comparable or irrelevant results.

Quantitative Differentiation of VanS Protein: Comparator-Based Evidence for Informed Selection


Divergent Vancomycin Sensing Mechanisms: Direct Activation of VanS-B vs. Indirect Sensing by VanS-A

VanS from type-B VRE (VanS-B) exhibits direct, vancomycin-stimulated autokinase activation, whereas VanS from type-A VRE (VanS-A) shows no response to direct vancomycin addition, indicating an indirect sensing mechanism [1]. This functional dichotomy is a critical determinant for studies focused on ligand-binding mechanisms or high-throughput screening of direct VanS inhibitors.

Vancomycin resistance Two-component system Signal transduction

Basal Autophosphorylation Kinetics: Rate and Stoichiometry of VanS Cytosolic Domain

The cytosolic domain of VanS (residues 95-374) expressed as an MBP fusion protein displays an ATP-dependent autophosphorylation rate of 0.17 min⁻¹ and a phosphorylation stoichiometry of 10-15% under standard assay conditions [1]. These parameters establish a baseline for enzymatic activity comparisons across VanS variants and for quantifying inhibition by small molecules.

Enzyme kinetics Histidine kinase Protein characterization

Phosphotransfer Specificity: 10⁴-Fold Preference for Cognate VanR over Heterologous PhoB

VanS exhibits high catalytic efficiency (kcat/KM) for phosphotransfer to its cognate response regulator VanR, with a 10⁴-fold (10,000-fold) preference over the heterologous E. coli response regulator PhoB [1]. This striking kinetic discrimination demonstrates that VanS has evolved to selectively activate its specific partner VanR, minimizing cross-talk with non-cognate signaling pathways.

Phosphotransfer Substrate specificity Two-component signaling

Inhibitor Sensitivity: Sviceucin IC₅₀ of 10.9 µM Against VanS Kinase Domain

In a high-throughput screening-compatible continuous ADP-detection assay, the lasso peptide sviceucin inhibited the autophosphorylation activity of the VanS kinase domain (residues 127-384) with an IC₅₀ of 10.9 ± 1.5 µM [1]. This represents one of the few quantitatively characterized VanS inhibitors and provides a benchmark for evaluating novel inhibitory compounds.

Inhibitor screening Lasso peptide Histidine kinase inhibition

Functional Divergence in Streptomyces VanS Systems: Inducer Specificity and Response Regulator Compatibility

A comparative study of VanR-VanS systems from Streptomyces coelicolor and S. toyocaensis revealed that inducer specificity is determined solely by the VanRS protein sequences, not by cellular context [1]. Furthermore, VanR from S. coelicolor (VanRsc) functioned with either its cognate VanSsc or the heterologous VanSst, whereas VanR from S. toyocaensis (VanRst) functioned only with its cognate partner VanSst, demonstrating strict partner specificity [1].

Streptomyces Glycopeptide resistance Species-specific signaling

Structural Basis for Weak ATP Binding: Crystal Structures of VanS-A and VanS-C Catalytic Domains

X-ray crystal structures of the catalytic and ATP-binding (CA) domains from VanS-A (type A) and VanS-C (type C) reveal weak ATP binding interactions, which contrast with the tighter ATP affinity observed in many other bacterial sensor kinases . This structural feature may contribute to the relatively low basal autophosphorylation rate of VanS and suggests a unique regulatory mechanism.

X-ray crystallography ATP-binding domain Sensor kinase structure

Optimal Use Cases for VanS Protein Based on Validated Differential Evidence


Direct Ligand-Binding and Inhibitor Screening Targeting the Vancomycin-Sensing Domain

VanS from type-B VRE (VanS-B) should be exclusively selected for studies investigating direct vancomycin binding or for high-throughput screening campaigns aimed at identifying small molecules that compete with vancomycin at the periplasmic sensing domain. VanS-A is unresponsive to direct vancomycin addition and is therefore unsuitable for such applications [1].

Biochemical Assay Development and Inhibitor Characterization Using Validated Reference Parameters

For the development of robust biochemical assays to evaluate VanS kinase activity or inhibitor potency, the cytosolic domain (residues 95-374 or 127-384) provides validated baseline autophosphorylation kinetics (rate = 0.17 min⁻¹, stoichiometry = 10-15%) [2] and a benchmark inhibitor IC₅₀ value (sviceucin: 10.9 ± 1.5 µM) [3], enabling rigorous assay validation and compound ranking.

Reconstitution of Cognate Two-Component Signaling Pathways

When reconstituting the VanS-VanR signaling cascade in vitro or in heterologous expression systems (e.g., E. coli), use of the matched VanS-VanR pair is essential to avoid cross-talk artifacts. VanS exhibits a 10⁴-fold catalytic efficiency preference for its cognate VanR over the non-cognate PhoB regulator, ensuring faithful signal transduction fidelity [4].

Species-Specific Resistance Mechanism Studies in Streptomyces and Enterococcus

For studies investigating species-specific or strain-specific glycopeptide resistance induction, the exact VanS homolog corresponding to the biological system under investigation must be employed. Streptomyces VanS systems exhibit distinct inducer specificities and response regulator compatibilities [5], while enterococcal VanS subtypes (A vs. B) utilize fundamentally different sensing mechanisms [1]. Substituting a heterologous VanS will not recapitulate the native signaling behavior.

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